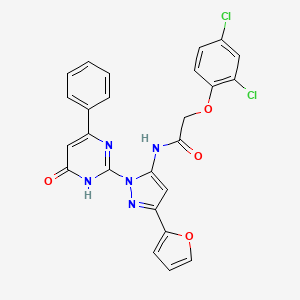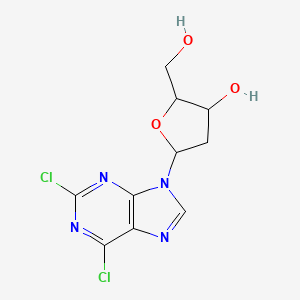
2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine is a synthetic nucleoside analog known for its potent antiviral and anticancer properties. This compound is particularly effective in inhibiting DNA synthesis, making it a valuable tool in the treatment of various viral infections and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine typically involves the glycosylation of 2,6-dichloropurine with a protected sugar derivative, followed by deprotection steps. One common method includes the use of the Hoffer sugar, which is glycosylated to produce beta-configured nucleoside N9/N7 regioisomers. These are then aminated using methanolic ammonia, with concomitant deprotection of the sugar .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like ammonia or amines under basic conditions.
Oxidation and Reduction: Often use reagents like hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation/Reduction Products: Modified purine rings with altered electronic properties.
Scientific Research Applications
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Employed in the treatment of viral infections like herpes simplex and varicella-zoster, as well as certain cancers, due to its ability to inhibit DNA polymerase
Industry: Utilized in the development of antiviral and anticancer drugs.
Mechanism of Action
The compound exerts its effects by inhibiting viral DNA replication. It targets and impedes the activity of viral DNA polymerase, preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity. In cancer treatment, it inhibits DNA synthesis in rapidly dividing cells, thereby slowing down tumor growth .
Comparison with Similar Compounds
- 2,6-Dichloropurine-2’-deoxyriboside
- 2,6-Dichloro-9-(2’-deoxy-β-D-ribofuranosyl)purine
Uniqueness: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine stands out due to its dual antiviral and anticancer properties. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound in therapeutic applications .
Properties
IUPAC Name |
5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)

![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
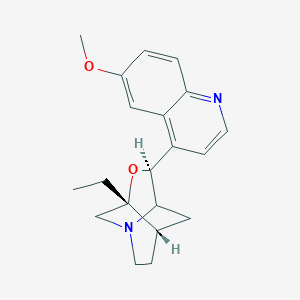
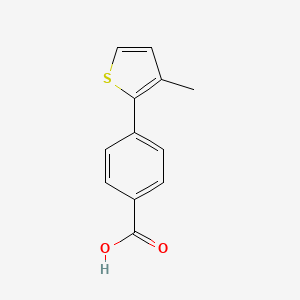
![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096330.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096352.png)
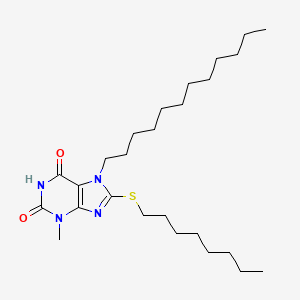
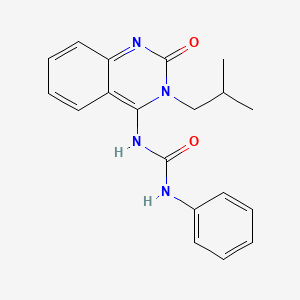
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096391.png)
